3-(Hydroxymethyl)oxazolidine-2,4-dione
Description
Structure
3D Structure
Properties
CAS No. |
144365-55-9 |
|---|---|
Molecular Formula |
C4H5NO4 |
Molecular Weight |
131.087 |
IUPAC Name |
3-(hydroxymethyl)-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C4H5NO4/c6-2-5-3(7)1-9-4(5)8/h6H,1-2H2 |
InChI Key |
CFDLSFRXORFNIB-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(=O)O1)CO |
Synonyms |
2,4-Oxazolidinedione,3-(hydroxymethyl)-(9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 3 Hydroxymethyl Oxazolidine 2,4 Dione
Classical Approaches to Oxazolidine-2,4-dione Ring Formation with Emphasis on N-Substitution
The construction of the oxazolidine-2,4-dione scaffold is a well-established area of heterocyclic chemistry. These methods often begin with α-hydroxy acid derivatives and employ various cyclizing agents. The choice of starting materials and reagents can be tailored to introduce substituents at different positions of the ring, including the N-3 position.
Cyclization Reactions Utilizing Urea (B33335) or Phosgene (B1210022) Equivalents
One of the most direct methods for constructing the oxazolidine-2,4-dione ring involves the condensation of an α-hydroxy acid or its corresponding ester with urea or a phosgene equivalent. These reagents provide the necessary carbonyl groups to form the dione (B5365651) structure.
Urea serves as a safe and readily available source for the C-2 carbonyl and the N-3 nitrogen atom. The reaction typically proceeds by heating an α-hydroxy ester with urea. For instance, the synthesis of oxazolidin-2-one derivatives has been achieved by reacting ethanolamine (B43304) with urea under microwave irradiation, a method that can be adapted for α-hydroxy esters to form the dione. organic-chemistry.org
Phosgene (COCl₂) and its safer equivalents, such as diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate), are highly effective reagents for this cyclization. They react with α-hydroxy amides or esters to form the oxazolidine-2,4-dione ring. Another modern and milder alternative to phosgene is the utilization of carbon dioxide (CO₂) under catalytic conditions. For example, a tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters followed by a base-catalyzed cyclization has been developed to provide access to various oxazolidine-2,4-diones using atmospheric CO₂. rsc.org This method offers a transition-metal-free approach under mild conditions.
A summary of representative cyclization reactions using phosgene equivalents is presented in Table 1.
Table 1: Synthesis of Oxazolidine-2,4-diones using Phosgene Equivalents
| Starting Material | Phosgene Equivalent | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| α-Ketoesters and primary amines | Carbon Dioxide (CO₂) | Phosphorus-mediated, base-catalyzed | N-Substituted Oxazolidine-2,4-diones | Not specified | rsc.orgchemicalbook.com |
| Propargylic amides | Carbon Dioxide (CO₂) | Silver-catalyzed | 5-Methyleneoxazolidine-2,4-diones | Not specified | acs.org |
Ring Closure Strategies from Precursor Acyclic Compounds
The oxazolidine-2,4-dione ring can also be formed through the intramolecular cyclization of suitably functionalized acyclic precursors. This strategy offers versatility as the precursor can be assembled in a stepwise manner, allowing for the introduction of various substituents.
A common approach involves the cyclization of an α-hydroxy amide. The expedient cyclization of an α-hydroxy amide derived from isoserine and 3-fluoro-4-morpholinoaniline (B119058) has been shown to produce the corresponding (aminomethyl)oxazolidine-2,4-dione. wikipedia.org This reaction highlights the utility of starting with a pre-formed amide bond which then undergoes ring closure.
Another strategy begins with α-ketols and isocyanates. This two-step sequence first involves the condensation to form 4-methylene-2-oxazolidinones, which are then converted to the desired oxazolidine-2,4-diones via oxidative cleavage of the exocyclic double bond. researchgate.netlookchem.com This method is particularly useful for accessing 5,5-disubstituted oxazolidine-2,4-diones.
Furthermore, the reaction of β-amino alcohols with aldehydes or ketones can lead to the formation of an oxazolidine (B1195125) ring. researchgate.netnih.gov While this typically forms a simple oxazolidine, modifications of the reactants and conditions can lead to the dione structure. For example, the reaction of β-hydroxy amino acids with certain aldehydes in the presence of a metal catalyst can result in the formation of a substituted oxazolidine ring.
Targeted Synthesis of the 3-(Hydroxymethyl) Moiety
Once the oxazolidine-2,4-dione ring is formed, the final step in the synthesis of the target compound is the introduction of the hydroxymethyl group at the N-3 position. This is typically achieved through an N-hydroxymethylation reaction.
N-Hydroxymethylation Techniques and Mechanistic Considerations
N-hydroxymethylation is a chemical reaction that installs a -CH₂OH group onto a nitrogen atom. For cyclic imides like oxazolidine-2,4-dione, the nitrogen atom is nucleophilic enough to attack an electrophilic source of formaldehyde (B43269). The N-H bond in the oxazolidine-2,4-dione is weakly acidic, and its deprotonation can facilitate the reaction.
The mechanism of N-hydroxymethylation of amides and imides generally involves the nucleophilic attack of the nitrogen atom on the carbonyl carbon of formaldehyde. wikipedia.org This forms a tetrahedral intermediate which is then protonated to yield the N-hydroxymethyl product. The reaction is often reversible and can be influenced by pH and the presence of catalysts.
Formaldehyde-Based Reactions at the Amide Nitrogen
The most common and direct method for the N-hydroxymethylation of oxazolidine-2,4-dione is the reaction with formaldehyde. nih.gov Aqueous formaldehyde (formalin) or paraformaldehyde, a solid polymer of formaldehyde, are typically used as the formaldehyde source. atamanchemicals.comnih.gov
The reaction is generally carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium carbonate, which can deprotonate the amide nitrogen, increasing its nucleophilicity. tandfonline.com In some cases, the reaction can proceed even without a catalyst when heated in an aqueous-alcoholic medium. mdpi.com The reaction of oxazolidine-2,4-dione with formaldehyde would yield the desired 3-(hydroxymethyl)oxazolidine-2,4-dione.
A summary of conditions for formaldehyde-based N-hydroxymethylation is provided in Table 2.
Table 2: Conditions for Formaldehyde-Based N-Hydroxymethylation of Amides/Imides
| Substrate | Formaldehyde Source | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Lactams | Paraformaldehyde | K₂CO₃, H₂O, acetone, sonication | N-Hydroxymethyllactams | Excellent | tandfonline.com |
| 3-Substituted Oxindoles | Paraformaldehyde | Chiral bifunctional thiourea | C3-Hydroxymethylated oxindoles | Up to 99% | nih.gov |
| Amines | Paraformaldehyde | CuAlOₓ, H₂ | N-Monomethylated amines | Not specified | researchgate.net |
| Thioamides | Aqueous Formaldehyde (37%) | EtOH, heat | N-(Hydroxymethyl)thioamides | 40-60% | mdpi.com |
Alternative Reagents and Conditions for Hydroxymethyl Group Installation
While formaldehyde is the most direct reagent, concerns about its handling and reactivity have led to the exploration of alternative hydroxymethylating agents. These reagents serve as formaldehyde equivalents, releasing it in situ or offering a more controlled delivery of the hydroxymethyl group.
One notable alternative is N-(hydroxymethyl)phthalimide . chemicalbook.comchemicalbook.com This stable, crystalline solid can be prepared by the reaction of phthalimide (B116566) with formalin. chemicalbook.com It can then be used to transfer the hydroxymethyl group to other nucleophiles, including amides and imides, often under milder conditions than those required for direct formaldehyde reactions.
Another approach involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) . While primarily used as a protecting group for amines, under certain conditions with specific substrates, it can be involved in reactions that lead to functionalization at the nitrogen atom. For example, the reaction of an amide with Boc₂O can activate the amide bond, making it susceptible to further reactions. acs.orgwikipedia.orgnih.gov
The choice of reagent and reaction conditions can be critical for achieving high yields and purity, especially when dealing with complex molecules or sensitive functional groups.
Novel and Green Synthetic Approaches for this compound
The quest for greener and more efficient chemical processes has spurred the investigation of novel synthetic strategies for producing this compound. These modern approaches aim to minimize waste, reduce energy consumption, and utilize safer reagents compared to conventional methods.
While the direct palladium or copper-catalyzed N-hydroxymethylation of oxazolidine-2,4-dione is not extensively documented in publicly available literature, the principles of metal-catalyzed cross-coupling reactions offer a promising avenue for exploration. Catalytic approaches are attractive due to their potential for high efficiency and selectivity under mild conditions.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. Although typically employed for C-C, C-N, and C-O bond formation with aryl or vinyl halides/triflates, the adaptation of these methods for N-hydroxymethylation is an area of active research. For instance, palladium-catalyzed direct hydroxymethylation of aryl halides using reagents like potassium acetoxymethyltrifluoroborate has been demonstrated for the synthesis of benzylic alcohols, showcasing the potential of palladium catalysis in installing hydroxymethyl groups. organic-chemistry.orgnih.gov The development of a similar protocol for the N-hydroxymethylation of oxazolidine-2,4-dione would represent a significant advancement.
Copper-catalyzed reactions have also emerged as a powerful tool in organic synthesis, often providing complementary reactivity to palladium. Copper catalysis is particularly relevant for N-alkylation and N-amidation reactions. nih.govnih.gov For example, copper-catalyzed reactions of alkanes with various amides and imides have been reported to form N-alkyl products. nih.govnih.gov The application of a copper-catalyzed system for the reaction of oxazolidine-2,4-dione with a formaldehyde equivalent could offer a cost-effective and efficient synthetic route. Research into copper-catalyzed oxidative coupling and amidation reactions provides a foundation for developing such a method. acs.org
Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and greater scalability. The application of flow chemistry to the synthesis of amides and related compounds is a rapidly growing field. nih.govunimi.it
Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis
| Feature | Benefit |
|---|---|
| Enhanced Safety | Small reaction volumes minimize risks associated with exothermic reactions or hazardous reagents. |
| Precise Control | Accurate control of temperature, pressure, and residence time leads to improved selectivity and yield. |
| Scalability | Production can be easily scaled by running the system for longer periods or by using parallel reactors. |
| Automation | Continuous processes can be automated, reducing manual labor and improving reproducibility. |
| Integration | Flow synthesis can be readily integrated with in-line purification and analysis techniques. |
Green chemistry principles emphasize the importance of minimizing waste and maximizing the incorporation of all materials used in the process into the final product, a concept known as atom economy. Solvent-free reactions and atom-economical protocols are central to achieving these goals.
A solvent-free approach to the synthesis of this compound would involve the direct reaction of oxazolidine-2,4-dione with a formaldehyde source, such as paraformaldehyde, either neat or with minimal use of a catalyst. Such reactions are often facilitated by grinding the reactants together or by microwave irradiation. This approach significantly reduces the environmental impact and cost associated with solvent purchase, use, and disposal. The synthesis of other oxazolidinones has been successfully demonstrated using solvent-free conditions, indicating the feasibility of this strategy. nih.gov
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The ideal reaction has a 100% atom economy, meaning all atoms of the reactants are incorporated into the final product. The reaction of oxazolidine-2,4-dione with formaldehyde to produce this compound is, in principle, a highly atom-economical addition reaction.
Reaction: Oxazolidine-2,4-dione + Formaldehyde → this compound
This reaction, if it proceeds without the formation of byproducts, would have a theoretical atom economy of 100%. Achieving high atom economy in practice requires careful selection of reagents and reaction conditions to minimize side reactions. The development of catalytic, solvent-free protocols is key to maximizing the practical atom economy of this synthesis.
Optimization and Scale-Up Considerations in this compound Synthesis
The successful transition of a synthetic method from the laboratory to an industrial scale requires careful optimization of various parameters and consideration of scalability challenges.
For the synthesis of this compound, key parameters for optimization include:
Reactant Stoichiometry: Determining the optimal ratio of oxazolidine-2,4-dione to the formaldehyde source is crucial to maximize conversion and minimize the formation of byproducts.
Catalyst Selection and Loading: In catalytic approaches, screening different catalysts (and ligands, if applicable) and optimizing the catalyst loading is essential for achieving high efficiency and turnover numbers.
Temperature and Reaction Time: These parameters are interdependent and need to be carefully controlled to ensure complete reaction without promoting decomposition of the product or reactants.
Solvent (if applicable): The choice of solvent can significantly impact reaction rate, selectivity, and ease of product isolation. For green synthesis, the use of environmentally benign solvents or solvent-free conditions is preferred.
Work-up and Purification: Developing an efficient and scalable purification protocol is critical for obtaining the final product in high purity. This may involve crystallization, extraction, or chromatography.
Table 2: Key Considerations for Scale-Up
| Factor | Challenge | Potential Solution |
|---|---|---|
| Heat Transfer | Exothermic reactions can be difficult to control on a large scale. | Use of jacketed reactors, cooling coils, or continuous flow reactors. |
| Mass Transfer | In heterogeneous reactions, ensuring efficient mixing of reactants can be challenging. | Use of high-efficiency stirrers or flow reactors with static mixers. |
| Reagent Handling | Safe handling and addition of large quantities of reagents. | Use of automated dosing systems and closed-loop transfer systems. |
| Product Isolation | Efficient and scalable methods for isolating the pure product. | Development of robust crystallization procedures or use of continuous crystallization techniques. |
| Process Safety | Identifying and mitigating potential hazards associated with the process. | Conducting a thorough process hazard analysis (PHA). |
Chemical Reactivity and Transformation Pathways of 3 Hydroxymethyl Oxazolidine 2,4 Dione
Reactivity of the N-Hydroxymethyl Group
The N-hydroxymethyl group (-N-CH₂OH) is a versatile functional handle. It is analogous to an N-acyl hemiaminal, making the hydroxymethyl carbon highly susceptible to substitution and the hydroxyl group itself a participant in condensation reactions. Its reactivity is often characterized by the acid-catalyzed formation of a highly electrophilic N-acyliminium ion intermediate.
The carbon of the hydroxymethyl group is an electrophilic center that can undergo nucleophilic substitution, typically following the loss of the hydroxyl group as water, facilitated by acid catalysis. This process generates a transient but highly reactive N-acyliminium ion, which readily reacts with a wide array of nucleophiles.
This reactivity profile is well-documented for analogous compounds like N-(hydroxymethyl)phthalimide. acs.orgacs.org This compound can be used as a reagent to introduce an aminomethyl group to various nucleophiles. Similarly, 3-(hydroxymethyl)oxazolidine-2,4-dione is expected to react with nucleophiles such as amines, thiols, alcohols, and carbon nucleophiles (e.g., indoles, enamines, or organometallic reagents) to form the corresponding substitution products. For instance, the reaction with nitriles in the presence of strong acid leads to the formation of N-(acylaminomethyl) amides. acs.org
Table 1: Predicted Nucleophilic Substitution Reactions
| Nucleophile (Nu-H) | Reagent/Conditions | Expected Product |
|---|---|---|
| Alcohols (R-OH) | Acid Catalyst (e.g., H₂SO₄) | 3-(Alkoxymethyl)oxazolidine-2,4-dione |
| Thiols (R-SH) | Acid Catalyst | 3-((Alkylthio)methyl)oxazolidine-2,4-dione |
| Amines (R₂NH) | Acid Catalyst | 3-((Dialkylamino)methyl)oxazolidine-2,4-dione |
| Nitriles (R-CN) | Concentrated H₂SO₄ | N-((2,4-dioxooxazolidin-3-yl)methyl)acetamide |
| Aromatic Compounds | Friedel-Crafts Catalyst | 3-(Arylmethyl)oxazolidine-2,4-dione |
Reactions Involving the Oxazolidine-2,4-dione Ring System
The oxazolidine-2,4-dione ring is a five-membered heterocycle containing two carbonyl groups: one at the C4 position (an amide carbonyl) and one at the C2 position (part of a cyclic carbamate (B1207046), which has ester-like properties). wikipedia.org This structure makes the ring susceptible to nucleophilic attack, primarily leading to ring-opening reactions.
The oxazolidine-2,4-dione ring is prone to hydrolytic cleavage under both acidic and basic conditions. wikipedia.orgbme.hu The stability of the ring is generally low in alkaline media. bme.hu
Base-Catalyzed Ring-Opening: In the presence of a base like sodium hydroxide (B78521), nucleophilic attack can occur at either the C2 or C4 carbonyl. Attack at the C2 (ester-like) carbonyl is generally more favorable and would lead to the opening of the ring to form a carbamate intermediate, which could then hydrolyze further. Complete hydrolysis under harsh basic conditions would ultimately yield glycolic acid, ammonia (B1221849) (from the N-CH₂OH moiety, which would likely decompose), and carbonate.
Acid-Catalyzed Ring-Opening: Under acidic conditions, protonation of a carbonyl oxygen activates the ring towards attack by a weak nucleophile like water. msu.edu This would also result in cleavage of the ring. For related oxazolidine (B1195125) systems, hydrolysis is a facile process across a wide pH range. nih.gov
Ring-opening can also be initiated by other nucleophiles. For example, reaction with primary amines could lead to the formation of urea (B33335) derivatives, while reaction with hydrazine (B178648) (hydrazinolysis) is a common method for cleaving imide structures and would likely open the oxazolidine-2,4-dione ring as well. wikipedia.org Studies on related oxazolidinethiones have shown that nucleophilic attack at the C5 position can also lead to ring-opening, suggesting another potential pathway for the oxazolidine-2,4-dione ring. researchgate.netpsu.edudergipark.org.tr Ring-expansion reactions are not a commonly reported pathway for this specific heterocyclic system; ring-opening is the dominant transformation.
The C2 and C4 carbonyl carbons are the primary electrophilic sites in the ring system and are targets for nucleophilic attack. masterorganicchemistry.comyoutube.com The relative reactivity of these two sites depends on the nature of the nucleophile and the reaction conditions. The C2 carbonyl, being part of a carbamate, has reactivity comparable to an ester, while the C4 carbonyl is part of an imide structure. Generally, the ester-like C2 carbonyl is considered more electrophilic and more susceptible to nucleophilic acyl substitution than the amide-like C4 carbonyl. youtube.com
Table 2: Predicted Reactivity of Carbonyl Centers with Nucleophiles
| Nucleophile | Predicted Site of Attack | Expected Outcome |
|---|---|---|
| Hydroxide (OH⁻) | C2 (preferred), C4 | Ring-opening (hydrolysis) |
| Alkoxides (RO⁻) | C2 (preferred), C4 | Ring-opening (alcoholysis) to form urethane-esters |
| Amines (RNH₂) | C2 (preferred), C4 | Ring-opening to form urea derivatives |
| Grignard Reagents (RMgX) | C2 and C4 | Attack on both carbonyls, leading to ring destruction and formation of diols |
| Hydride Reagents (e.g., LiAlH₄) | C2 and C4 | Reduction of both carbonyls, leading to ring-opening and formation of an amino-diol |
While the carbonyl carbons are electrophilic, the nitrogen atom of the imide can act as a nucleophile after deprotonation by a strong base. nih.govlibretexts.org The resulting imide anion is a stabilized nucleophile that can participate in reactions such as Michael additions or alkylations, a reactivity pattern observed in related oxazolidinethiones and other imides. wikipedia.orgnih.gov
Acid-Base Properties and Tautomerism of the Ring Nitrogen and Carbonyls
There is a notable absence of published research detailing the acid-base properties and tautomeric equilibria of this compound.
The acidity of the N-H proton in unsubstituted 2,4-oxazolidinediones is a known feature of this heterocyclic system. However, in the case of this compound, the nitrogen atom is substituted with a hydroxymethyl group, precluding the possibility of N-H acidity and the typical tautomerism involving the ring nitrogen observed in unsubstituted or N-H bearing analogues.
The presence of the hydroxymethyl group introduces an alcohol functionality, which could exhibit weak acidic properties. Similarly, the protons on the methylene (B1212753) carbon of the hydroxymethyl group and the C5 position of the ring could potentially be abstracted under strong basic conditions. However, no experimental pKa values or detailed studies on the acidity of these specific protons for this compound have been reported.
Tautomerism in the 2,4-dione system can involve enol forms of the carbonyl groups. While theoretically possible, the specific tautomeric forms of this compound and their relative stabilities have not been investigated in the scientific literature.
Transition Metal-Mediated Transformations (e.g., Palladium-catalyzed)
A review of the scientific literature reveals no specific studies on transition metal-mediated transformations involving this compound. While palladium-catalyzed reactions are widely used for the functionalization of heterocyclic compounds, there are no published examples of such reactions being applied to this particular molecule. The potential for reactions such as cross-coupling at the C5 position or reactions involving the hydroxymethyl group has not been explored.
Photochemical and Electrochemical Reactivity of this compound
There is no available information in the scientific literature regarding the photochemical or electrochemical reactivity of this compound. Studies on the behavior of this compound under UV irradiation or its redox properties have not been published. Therefore, no data on potential photochemical rearrangements, degradation pathways, or electrochemical behavior can be provided.
Derivatization Strategies and Analogue Synthesis Based on 3 Hydroxymethyl Oxazolidine 2,4 Dione
Esterification and Etherification of the Hydroxymethyl Group
The primary hydroxyl group of 3-(Hydroxymethyl)oxazolidine-2,4-dione is a prime site for derivatization through esterification and etherification. These reactions allow for the introduction of a wide array of functional groups, significantly altering the molecule's physicochemical properties.
Esterification is commonly achieved by reacting the hydroxymethyl group with carboxylic acids, acid chlorides, or acid anhydrides under appropriate catalytic conditions. A key example of related esterification involves the conversion of the hydroxyl group to a sulfonate ester, such as a methanesulfonate (mesylate) or p-toluenesulfonate (tosylate). This is typically performed by reacting the alcohol with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like triethylamine. researchgate.net These sulfonate esters are not only stable derivatives in their own right but also serve as excellent leaving groups for subsequent nucleophilic substitution reactions.
Etherification introduces an ether linkage (-O-), modifying properties such as polarity and hydrogen bonding capability. The Williamson ether synthesis is a classic method, involving the deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Theoretical studies on the etherification of similar polyhydroxylated heterocyclic compounds suggest that the reaction can proceed through either an SN1 or SN2 mechanism, depending on the specific reactants and conditions. researchgate.net For a primary alcohol like that in this compound, an SN2 pathway is generally anticipated.
| Reaction Type | Reagent | Functional Group Introduced | Potential Product Class |
|---|---|---|---|
| Esterification | Acetyl Chloride | -C(O)CH₃ | Acetate Ester |
| Esterification | Methanesulfonyl Chloride | -S(O)₂CH₃ | Methanesulfonate Ester |
| Etherification | Sodium Hydride, then Benzyl Bromide | -CH₂Ph | Benzyl Ether |
| Etherification | Sodium Hydride, then Methyl Iodide | -CH₃ | Methyl Ether |
Formation of Nitrogen and Sulfur Linkages at the Hydroxymethyl Position
Introducing nitrogen and sulfur functionalities at the hydroxymethyl position expands the chemical diversity of the scaffold. This is typically achieved via a two-step process. First, the hydroxyl group is converted into a more reactive leaving group, as described previously. The resulting activated intermediate, often a tosylate or mesylate, is then susceptible to nucleophilic attack by various nitrogen and sulfur nucleophiles.
Common nitrogen nucleophiles include ammonia (B1221849), primary and secondary amines, and azides. For example, reaction with sodium azide (NaN₃) would yield an azidomethyl derivative, which can be subsequently reduced to a primary amine. Direct reaction with amines can produce secondary or tertiary amine derivatives.
For the introduction of sulfur linkages, thiols (R-SH) and their corresponding thiolates (R-S⁻) are effective nucleophiles. This reaction leads to the formation of thioethers (sulfides), introducing a flexible and polarizable sulfur atom into the side chain.
| Step 1: Activation Reagent | Step 2: Nucleophile | Linkage Formed | Product Class |
|---|---|---|---|
| p-Toluenesulfonyl chloride | Sodium Azide (NaN₃) | -CH₂-N₃ | Azide |
| Methanesulfonyl chloride | Piperidine (B6355638) | -CH₂-N(C₅H₁₀) | Tertiary Amine |
| p-Toluenesulfonyl chloride | Sodium Thiophenoxide (NaSPh) | -CH₂-S-Ph | Thioether |
Functionalization of the Oxazolidine (B1195125) Ring System
The oxazolidine-2,4-dione ring itself offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of analogues.
Substitution at C-5 Position of the Oxazolidine Ring
The carbon at the C-5 position of the oxazolidine-2,4-dione ring is flanked by two carbonyl groups, making its protons acidic and the carbon nucleophilic upon deprotonation. This "active methylene" character is the basis for one of the most important derivatization strategies for this scaffold: the Knoevenagel condensation. nih.govnih.gov
This reaction involves the base-catalyzed condensation of the C-5 position with aldehydes or ketones. A wide variety of aromatic and aliphatic aldehydes can be used, leading to the formation of 5-alkylidene or 5-arylidene derivatives. nih.govnih.gov These modifications are significant as substitutions at the C-5 position of related heterocyclic diones, such as thiazolidine-2,4-diones, are crucial for their biological activity. researchgate.net The resulting exocyclic double bond can also serve as a handle for further chemical transformations, such as reduction or addition reactions.
| Aldehyde Reagent | Catalyst | C-5 Substituent |
|---|---|---|
| Benzaldehyde | Piperidine/Acetic Acid | Benzylidene |
| 4-Hydroxybenzaldehyde | Piperidine/Acetic Acid | 4-Hydroxybenzylidene nih.gov |
| Furfural | Piperidine/Acetic Acid | Furfurylidene |
Modifications of the Carbonyl Functions
The two carbonyl groups at the C-2 and C-4 positions of the oxazolidine ring are potential sites for modification, though their reactivity can differ. Selective modification of one carbonyl group over the other can be challenging but allows for the creation of unique analogues.
One common modification is thionation, the conversion of a carbonyl group (C=O) to a thiocarbonyl group (C=S). Reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) are typically used. In related heterocyclic systems like imidazolidine-2,4-diones, reactions with reagents such as phenyl isothiocyanate have been used to generate 2-thioxoimidazolidin-4-ones, demonstrating the feasibility of selective carbonyl modification. mdpi.com This suggests that similar strategies could yield 2-thioxooxazolidin-4-one or 4-thioxooxazolidin-2-one derivatives.
Other potential modifications include the partial or complete reduction of the carbonyl groups using various reducing agents, which would fundamentally alter the ring's structure and properties.
Synthesis of Polymeric and Macromolecular Architectures Incorporating this compound Scaffolds
The presence of the reactive hydroxymethyl group makes this compound a suitable monomer for the synthesis of polymers and other macromolecules. The self-condensation of aromatic hydroxymethyl monomers has been shown to produce hypercross-linked polymer networks. rsc.org A similar strategy could be applied to this compound.
Under acid-catalyzed conditions, the hydroxymethyl group can form a carbocation, which can then react with another monomer unit in a step-growth polymerization process, leading to the formation of polyethers with the oxazolidine-2,4-dione moiety as a repeating unit in the polymer backbone. The bifunctional nature of the monomer (one reactive hydroxymethyl group and the ring system) could also be exploited in condensation polymerization with other co-monomers (e.g., diacids or diols) to create polyesters or other copolymers. Such polymers would incorporate the unique chemical features of the oxazolidine-2,4-dione scaffold into a macromolecular architecture, potentially leading to materials with novel properties.
Advanced Spectroscopic and Structural Elucidation of 3 Hydroxymethyl Oxazolidine 2,4 Dione and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 3-(Hydroxymethyl)oxazolidine-2,4-dione. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular framework, including the connectivity of atoms and their spatial relationships.
In typical NMR experiments for this molecule, deuterated solvents such as DMSO-d₆ or CDCl₃ are used. The proton (¹H) NMR spectrum would reveal distinct signals for the different types of protons present. The methylene (B1212753) protons of the hydroxymethyl group (N-CH₂-O) would likely appear as a doublet, coupled to the hydroxyl proton. The hydroxyl proton (-OH) itself would present as a triplet, although this signal can often be broad and its coupling may be lost due to chemical exchange. The methylene protons within the oxazolidine (B1195125) ring (O-CH₂) are chemically distinct and would appear as a singlet.
The carbon-¹³ (¹³C) NMR spectrum provides complementary information. It would show signals for the two carbonyl carbons (C=O) at positions 2 and 4, the methylene carbon of the ring (O-CH₂), and the methylene carbon of the hydroxymethyl substituent (N-CH₂). The chemical shifts of the carbonyl carbons are particularly indicative of the dione (B5365651) structure.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| N-C H₂-OH | ¹³C | ~65-75 | - |
| O-C H₂-C=O | ¹³C | ~40-50 | - |
| C =O (Position 2) | ¹³C | ~155-165 | - |
| C =O (Position 4) | ¹³C | ~170-180 | - |
| N-CH₂-OH | ¹H | Variable (e.g., 4.5-5.5) | Triplet (t) or broad singlet |
| N-CH ₂-OH | ¹H | ~4.8-5.2 | Doublet (d) |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on solvent and experimental conditions.
Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To confirm the assignments from one-dimensional NMR and establish definitive connectivity, multi-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For this compound, a key correlation (cross-peak) would be observed between the N-CH₂ protons and the -OH proton, confirming their direct coupling and proximity within the hydroxymethyl group.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These 2D techniques correlate protons with their directly attached carbons. HMQC/HSQC would show cross-peaks connecting the N-CH₂ proton signal to the N-CH₂ carbon signal, and the O-CH₂ ring proton signal to the O-CH₂ ring carbon signal. This provides an unambiguous assignment of the methylene groups.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for mapping longer-range (2-3 bond) correlations between protons and carbons. For this molecule, HMBC would reveal correlations from the N-CH₂ protons to both carbonyl carbons (C2 and C4), definitively proving that the hydroxymethyl group is attached to the nitrogen atom of the oxazolidine-2,4-dione ring. Additionally, correlations from the ring methylene (O-CH₂) protons to the C4 carbonyl carbon would confirm the ring structure.
Solid-State NMR Applications
While solution-state NMR describes the molecule's average structure in a solvent, solid-state NMR (ssNMR) provides insights into its structure in the crystalline or amorphous solid form. ox.ac.ukmdpi.com This technique is particularly valuable for studying polymorphism—the ability of a compound to exist in different crystal forms—which can significantly affect its physical properties. For this compound, ssNMR can be used to determine the precise molecular conformation and packing in the crystal lattice. ox.ac.uk It can also probe intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which are critical for understanding the solid-state architecture. mdpi.com
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination
Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing how it breaks apart (fragments).
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The theoretical exact mass of this compound (C₄H₅NO₄) is 131.0219 g/mol . HRMS analysis of the protonated molecule ([M+H]⁺) would be expected to yield a measured m/z value extremely close to 132.0291. This level of accuracy allows for the confident confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass.
Tandem Mass Spectrometry (MS/MS) for Mechanistic Fragmentation Studies
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to investigate the fragmentation pathways of a selected ion. researchgate.net The molecular ion of this compound is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a structural fingerprint of the molecule.
A primary and highly characteristic fragmentation pathway would involve the neutral loss of formaldehyde (B43269) (CH₂O, 30.01 Da) from the N-hydroxymethyl group. This would result in a prominent fragment ion corresponding to the protonated 2,4-oxazolidinedione (B1205460) ring. Further fragmentation of the ring structure can occur through the loss of carbon dioxide (CO₂, 44.00 Da) or carbon monoxide (CO, 28.00 Da). These fragmentation patterns are instrumental in confirming the identity and structure of the compound and its derivatives. researchgate.net
Table 2: Predicted HRMS and Key MS/MS Fragments for this compound
| Ion | Formula | Theoretical m/z | Description |
|---|---|---|---|
| [M+H]⁺ | [C₄H₆NO₄]⁺ | 132.0291 | Protonated molecular ion |
| [M-CH₂O+H]⁺ | [C₃H₄NO₃]⁺ | 102.0186 | Loss of formaldehyde from the N-hydroxymethyl group |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. Both methods probe the vibrations of chemical bonds, but they operate on different principles, and their spectra often provide complementary information.
For this compound, the IR spectrum would be dominated by strong absorption bands characteristic of its functional groups. A broad band in the region of 3500-3300 cm⁻¹ would correspond to the O-H stretching vibration of the hydroxyl group. The most prominent features would be two strong, sharp absorption bands for the carbonyl (C=O) groups. Due to the imide linkage, these bands are typically found at high frequencies; an asymmetric stretch around 1780-1810 cm⁻¹ and a symmetric stretch around 1720-1750 cm⁻¹. Other key absorptions include C-H stretching vibrations around 3000-2850 cm⁻¹ and C-O stretching vibrations between 1200-1000 cm⁻¹.
Table 3: Key Predicted IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| O-H Stretch | -OH | 3500-3300 | Strong, Broad | Weak |
| C-H Stretch | -CH₂- | 3000-2850 | Medium | Medium |
| C=O Asymmetric Stretch | Imide (O=C-N-C=O) | 1780-1810 | Strong | Medium |
| C=O Symmetric Stretch | Imide (O=C-N-C=O) | 1720-1750 | Strong | Medium |
| C-N Stretch | N-CH₂ | 1350-1200 | Medium | Medium-Strong |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for the unambiguous determination of molecular structures, including the absolute stereochemistry of chiral centers, and for analyzing intermolecular interactions that dictate the crystal packing.
While the parent compound, this compound, is achiral, its derivatives can possess stereogenic centers. For such chiral derivatives, single-crystal X-ray diffraction is the definitive method for establishing the absolute configuration of each chiral center.
In a typical X-ray crystallography experiment, a single crystal of the compound is irradiated with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms can be determined with high precision, revealing bond lengths, bond angles, and torsional angles.
A study on a related derivative, 3-(hydroxymethyl)-1-(4-methoxyphenyl)imidazolidine-2,4-dione, provides insight into the type of structural information that can be obtained. In the crystal structure of this derivative, the molecules are linked into chains by intermolecular O—H···O hydrogen bonds involving the hydroxyl group nih.gov. The analysis also revealed the dihedral angle between the benzene (B151609) ring and the imidazolidine ring to be 7.1 (5)° nih.gov.
The crystallographic data for this derivative are summarized in the table below.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.1234 (12) |
| b (Å) | 8.9876 (11) |
| c (Å) | 12.1894 (15) |
| β (°) | 109.987 (2) |
| V (ų) | 1042.0 (2) |
| Z | 4 |
This data is for 3-(hydroxymethyl)-1-(4-methoxyphenyl)imidazolidine-2,4-dione, a related derivative.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization
Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. Circular dichroism (CD) spectroscopy is a prominent chiroptical technique used to characterize and differentiate between enantiomers of chiral compounds.
Since this compound is achiral, it does not exhibit a CD spectrum. However, if a chiral center is introduced into the molecule, for instance, by substitution at the C5 position of the oxazolidine ring, the resulting enantiomers will interact differently with circularly polarized light.
A CD spectrometer measures the difference in absorbance of left (AL) and right (AR) circularly polarized light by a chiral sample. This difference in absorbance (ΔA = AL - AR) is plotted as a function of wavelength to produce a CD spectrum. The spectrum is characterized by positive or negative peaks, known as Cotton effects, which correspond to the electronic transitions of the chromophores in the molecule.
For a pair of enantiomers, the CD spectra are mirror images of each other. For example, if one enantiomer exhibits a positive Cotton effect at a particular wavelength, its mirror image will show a negative Cotton effect of equal magnitude at the same wavelength. This property makes CD spectroscopy a valuable tool for:
Determining Enantiomeric Purity: The magnitude of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample.
Assigning Absolute Configuration: By comparing the experimental CD spectrum with that of a known standard or with theoretical calculations, the absolute configuration of a chiral center can often be determined.
Studying Conformational Changes: The CD spectrum is sensitive to the conformation of the molecule, making it useful for studying conformational equilibria.
The application of circular dichroism in conjunction with high-performance liquid chromatography (HPLC-CD) can be a powerful method for the analysis of chiral compounds. This technique allows for the separation of a racemic mixture by a chiral column, followed by the detection and characterization of each enantiomer by the CD detector nih.gov.
The following table summarizes the key principles of circular dichroism for enantiomeric characterization.
| Principle | Description |
| Differential Absorption | Chiral molecules exhibit a difference in the absorption of left and right circularly polarized light (ΔA = AL - AR). |
| Cotton Effect | The characteristic positive or negative peaks in a CD spectrum that correspond to electronic transitions of chromophores within the chiral molecule. |
| Mirror-Image Spectra | Enantiomers produce CD spectra that are mirror images of each other. |
| Proportionality to ee | The magnitude of the CD signal is directly proportional to the enantiomeric excess of the sample. |
Theoretical and Computational Chemistry Studies of 3 Hydroxymethyl Oxazolidine 2,4 Dione
Quantum Mechanical Calculations for Electronic Structure and Molecular Conformation
Quantum mechanical (QM) calculations are essential for determining the electronic structure and preferred three-dimensional shape (conformation) of molecules. These methods solve approximations of the Schrödinger equation to yield detailed information about electron distribution, orbital energies, and molecular stability.
Density Functional Theory (DFT) has become the most prevalent QM method for studying medium-sized organic molecules due to its excellent balance of accuracy and computational cost. researchgate.net Researchers have employed DFT, particularly using the B3LYP functional with basis sets like 6-311G++(d,p), to investigate the oxazolidine-2,4-dione system. researchgate.netnih.gov
Such calculations are used to:
Optimize Molecular Geometry: Determine the most stable arrangement of atoms, including bond lengths, bond angles, and dihedral angles. For 3-(hydroxymethyl)oxazolidine-2,4-dione, DFT would predict a near-planar five-membered ring and detail the rotational barrier and preferred orientation of the hydroxymethyl group.
Calculate Electronic Properties: Determine the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential (MEP). The MEP map is particularly insightful, as it highlights regions of positive and negative potential, indicating sites susceptible to electrophilic or nucleophilic attack.
Elucidate Reaction Mechanisms: DFT is used to map the energy landscape of chemical reactions, identifying transition states and intermediates. nih.govrsc.org For instance, DFT studies have been used to understand the formation of oxazolidine-2,4-dione rings from various precursors. rsc.orgresearchgate.net
A comparative DFT study on oxazolidine-2,4-dione and related heterocycles revealed key insights into its reactivity. researchgate.net The calculated energies of the Highest Occupied Molecular Orbital (EHOMO) and Lowest Unoccupied Molecular Orbital (ELUMO) are crucial for predicting chemical behavior.
Table 1: Calculated Global Reactivity Descriptors for Oxazolidine-2,4-dione using DFT Data derived from studies on the parent oxazolidine-2,4-dione scaffold.
| Parameter | Description | Typical Calculated Value (eV) | Implication for Reactivity |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -8.1 to -8.5 | Indicates electron-donating ability (nucleophilicity). |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -1.5 | Indicates electron-accepting ability (electrophilicity). |
| Energy Gap (ΔE) | ELUMO - EHOMO | ~6.6 to 7.1 | Relates to chemical stability; a large gap implies high stability. nih.gov |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | ~4.7 | Measures the overall ability of the molecule to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | ~3.3 to 3.5 | Measures resistance to change in electron distribution. nih.gov |
| Global Electrophilicity (ω) | χ²/2η | ~3.3 | An index that quantifies the electrophilic nature of a molecule. nih.gov |
Ab initio (Latin for "from the beginning") methods are another class of QM calculations that rely on first principles without using experimental data for parameterization. acs.org Methods like Hartree-Fock (HF) and more advanced post-HF methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory offer high accuracy, particularly for calculating interaction energies and detailed electronic properties.
While computationally more intensive than DFT, ab initio calculations serve as a benchmark for validating DFT results. acs.org They are particularly useful for:
High-Accuracy Energy Calculations: Providing precise predictions of molecular energies and reaction barriers.
Studying Non-Covalent Interactions: Accurately modeling hydrogen bonds and van der Waals forces, which would be critical for understanding the intermolecular interactions of this compound due to its -OH group.
Excited State Properties: Predicting properties related to the absorption and emission of light.
In practice, a combination of methods is often used, where DFT might be used for geometry optimization and frequency calculations, followed by high-level ab initio single-point energy calculations to refine the results. rsc.org
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects
While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms by solving Newton's equations of motion, providing a "movie" of molecular behavior. nih.govtandfonline.com
For this compound, MD simulations would be invaluable for:
Conformational Sampling: The hydroxymethyl group can rotate freely, leading to multiple low-energy conformations. MD simulations can explore the conformational landscape to identify the most populated shapes and the energy barriers between them. core.ac.uk
Solvent Effects: MD explicitly includes solvent molecules (like water), allowing for a realistic simulation of how the solvent organizes around the solute and affects its conformation and dynamics. researchgate.net This is crucial for the -CH₂OH group, which can act as both a hydrogen bond donor and acceptor. Studies have shown that organic solvents can significantly impact the metabolism of related oxazolidinedione compounds like trimethadione. ebi.ac.uk
Interaction with Biomolecules: MD is a standard tool for studying how a small molecule binds to a biological target, such as a protein receptor. nih.gov Simulations can reveal the stability of the binding pose, the key intermolecular interactions, and the free energy of binding. tandfonline.com
Prediction of Reaction Pathways and Transition States
A primary application of computational chemistry is to map out the entire energy profile of a chemical reaction, which is fundamental to understanding its mechanism. rsc.org This involves identifying all reactants, intermediates, transition states, and products.
DFT calculations are the workhorse for this task. nih.gov By locating the transition state structure—the energy maximum along the reaction coordinate—researchers can calculate the activation energy (ΔG‡), which determines the reaction rate. Computational studies have successfully elucidated the mechanisms of reactions involving the oxazolidine-2,4-dione core, including its formation via cyclization reactions. rsc.orgresearchgate.netmdpi.com For this compound, this approach could be used to predict its stability and reactivity, such as its propensity for hydrolysis or reaction with nucleophiles at the carbonyl carbons.
Structure-Reactivity Relationship (SRR) Modeling based on Electronic Parameters
Structure-Reactivity Relationship (SRR) models, including Quantitative Structure-Activity Relationship (QSAR) models, aim to correlate a molecule's structural or electronic features with its chemical reactivity or biological activity. gsconlinepress.comnih.gov Electronic parameters derived from QM calculations are key inputs for these models.
For the oxazolidine-2,4-dione class, SRR studies have utilized parameters such as:
Frontier Molecular Orbitals (HOMO/LUMO): The energies and shapes of the HOMO and LUMO are strong indicators of reactivity. A high-energy HOMO suggests a good nucleophile, while a low-energy LUMO indicates a good electrophile. researchgate.net
Atomic Charges: The partial charge on each atom, calculated using methods like Natural Bond Orbital (NBO) analysis, identifies the most electrophilic (positive) and nucleophilic (negative) sites. In oxazolidine-2,4-dione, the two carbonyl carbons are the primary electrophilic centers.
Fukui Functions: These functions provide a more sophisticated measure of local reactivity, indicating which atom is most likely to accept or donate electrons. Studies have shown the C5 position of the ring can also be a reactive site. researchgate.net
By building a model with these descriptors for a series of related compounds, one can predict the reactivity of a new molecule like this compound without needing to synthesize and test it first. nih.gov
Development of Force Fields and Computational Models for Oxazolidine-2,4-dione Systems
MD simulations rely on force fields—a set of functions and parameters that describe the potential energy of a system. While general-purpose force fields like AMBER, CHARMM, and MMFF exist, their accuracy for novel molecular scaffolds can be limited. nih.govtandfonline.comcore.ac.uk
For oxazolidine-2,4-dione systems, computational modeling involves:
Using Existing Force Fields: For many applications, standard force fields like AMBER are sufficient. tandfonline.comnih.gov The parameters for the oxazolidine-2,4-dione core can often be assigned by analogy to existing atom types within the force field.
Parameterization: When high accuracy is needed or when existing parameters are inadequate, new parameters must be developed. This is typically done by performing high-level QM calculations to determine properties like equilibrium bond lengths, angles, and partial atomic charges. These QM-derived values are then used to fit the force field parameters, ensuring the classical model accurately reproduces the quantum mechanical potential energy surface.
Hybrid QM/MM Models: For studying reactions in large systems (like an enzyme active site), QM/MM (Quantum Mechanics/Molecular Mechanics) models are employed. In this approach, the reactive core (e.g., the oxazolidine-2,4-dione ring and the reacting species) is treated with QM methods, while the surrounding environment (protein and solvent) is treated with a classical force field. This provides a balance of accuracy and computational feasibility.
Applications of 3 Hydroxymethyl Oxazolidine 2,4 Dione As a Chemical Building Block and Intermediate
Role in the Synthesis of Complex Organic Molecules
While direct studies detailing the extensive use of 3-(hydroxymethyl)oxazolidine-2,4-dione in the synthesis of a wide array of complex organic molecules are not abundant, the broader class of oxazolidinones, particularly chiral derivatives, are well-established as valuable intermediates. chemicalbook.com For instance, the condensation of an aldehyde or ketone with a β-amino alcohol is a key reaction in synthetic organic chemistry for producing oxazolidines, which can serve as chiral auxiliaries in asymmetric transformations. nih.gov This highlights the fundamental reactivity of the oxazolidine (B1195125) scaffold.
One notable application of a closely related compound involves the use of O-protected 3-hydroxy-oxazolidin-2,4-diones as novel precursors in the synthesis of α-hydroxyhydroxamic acids. This process involves a one-pot reaction of cyanohydrins with 1,1′-carbonyldiimidazole and O-protected hydroxylamines, followed by acidic hydrolysis. The subsequent decarbonylation of the O-protected 3-hydroxyoxazolidin-2,4-diones yields O-protected α-hydroxyhydroxamic acids, which can then be deprotected to provide the final α-hydroxyhydroxamic acid products. This synthetic route underscores the potential of the oxazolidine-2,4-dione moiety as a reactive intermediate for constructing more complex functional molecules.
Furthermore, the synthesis of 3-alkyl oxazolidines from 2-hydroxymethyl piperidine (B6355638) for the analysis of volatile aldehydes demonstrates the utility of the oxazolidine ring system in forming stable derivatives with other molecules. nih.gov This suggests that this compound could similarly be employed to create a variety of derivatives by leveraging the reactivity of its hydroxymethyl group.
Utility in Polymer Chemistry and Material Science (e.g., as a cross-linking agent, monomer)
The oxazolidinone structure is of interest in polymer chemistry and material science. While specific data on the direct use of this compound as a monomer or cross-linking agent is limited, related compounds have shown utility in these areas. For example, some oxazolidine derivatives with alkene functional groups have the potential to undergo polymerization. nih.gov
The potential for oxazolidinone-containing compounds to act as cross-linking agents is also recognized. The hydroxymethyl group on this compound offers a reactive site that could potentially be utilized in cross-linking reactions with suitable polymer backbones, thereby modifying the physical and chemical properties of the resulting material.
Application as a Reagent or Catalyst in Specific Chemical Transformations
Currently, there is a lack of specific research detailing the application of this compound as a reagent or catalyst in chemical transformations. However, the presence of the N-hydroxymethyl group suggests potential reactivity that could be exploited. This functional group can, under certain conditions, act as a source of formaldehyde (B43269) or participate in reactions involving the hydroxyl group. The heterocyclic ring itself could also potentially influence reaction pathways, although this remains an area for further investigation.
Industrial Synthesis and Manufacturing Processes Utilizing this compound
Specific details on the industrial-scale synthesis and manufacturing processes that directly utilize this compound are not widely available in the public domain. However, the synthesis of related imidazolidine-2,4-dione derivatives has been described. For example, 3-(hydroxymethyl)-1-(4-methoxyphenyl)imidazolidine-2,4-dione has been synthesized by reacting 1-(4-methoxyphenyl)imidazolidine-2,4-dione with formaldehyde in methanol (B129727). nih.gov This type of reaction, involving the introduction of a hydroxymethyl group onto a heterocyclic nitrogen, provides a potential route for the synthesis of this compound on an industrial scale.
The general class of oxazolidinones is of significant industrial importance, particularly in the pharmaceutical sector. chemicalbook.com The manufacturing processes for these compounds often involve multi-step syntheses, and the development of efficient and scalable routes is a key focus of process chemistry.
Advanced Analytical Methodologies for Detection and Quantification of 3 Hydroxymethyl Oxazolidine 2,4 Dione
Chromatographic Techniques for Separation and Purity Assessment
Chromatography remains the cornerstone for the analysis of oxazolidinone compounds, providing high-resolution separation and enabling accurate purity assessment.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like 3-(hydroxymethyl)oxazolidine-2,4-dione. researchgate.net Due to its polarity, reversed-phase HPLC (RP-HPLC) is the most common approach. In RP-HPLC, a non-polar stationary phase (like C18 or C8) is used with a polar mobile phase, typically a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.gov
Detection is a critical aspect of HPLC analysis. For this compound, which contains a chromophore, UV-Vis detection is a straightforward and robust option. nih.gov The detection wavelength is selected based on the compound's maximum absorption, often around 250-260 nm for the oxazolidinone ring. nih.govnih.gov For enhanced sensitivity and selectivity, particularly in complex matrices, a Diode Array Detector (DAD) or a mass spectrometer (MS) can be employed. researchgate.netnih.gov
Below is a table summarizing typical HPLC conditions used for the analysis of related oxazolidinone compounds.
Table 1: Representative HPLC Conditions for Oxazolidinone Analysis
| Parameter | Condition | Source |
|---|---|---|
| Column | Reversed-phase (e.g., Nucleosil-100 5C18) | nih.gov |
| Mobile Phase | Acetonitrile:Sodium Acetate Buffer:Water | nih.gov |
| (180:100:720, v/v), pH 3.7 | ||
| Flow Rate | 1 mL/min | sigmaaldrich.com |
| Detection | UV at 230-260 nm | nih.govsigmaaldrich.com |
| Column Temp. | 23 °C | sigmaaldrich.com |
Direct analysis of polar, low-volatility compounds such as this compound by Gas Chromatography (GC) is generally not feasible. The high temperatures required for volatilization in the GC inlet can lead to thermal degradation. Therefore, a derivatization step is often necessary to convert the analyte into a more volatile and thermally stable form. nih.gov
A common derivatization strategy involves reacting the hydroxymethyl group with a silylating agent to form a less polar and more volatile trimethylsilyl (B98337) (TMS) ether. This approach has been successfully used for the analysis of other compounds containing hydroxyl groups. Once derivatized, the compound can be separated on a standard non-polar or mid-polar GC column and detected using a Flame Ionization Detector (FID) or, for greater sensitivity and structural confirmation, a Mass Spectrometer (MS). nih.govwalshmedicalmedia.com The synthesis of oxazolidine (B1195125) derivatives from binucleophilic agents and aldehydes has been explored for creating analytical standards suitable for GC analysis. nih.gov
Supercritical Fluid Chromatography (SFC) is an advanced chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. teledynelabs.com It bridges the gap between gas and liquid chromatography and is particularly well-suited for the analysis and purification of polar compounds. chromatographytoday.comrsc.org SFC offers several advantages, including faster separations and reduced use of organic solvents, making it a "greener" alternative to HPLC. chromatographytoday.com
For a polar analyte like this compound, a polar co-solvent such as methanol is typically added to the supercritical CO2 to increase the mobile phase's elution strength. rsc.org The separation is performed on a polar stationary phase. chromatographytoday.com Recent advancements in instrumentation have made SFC a robust technique for a wide variety of compounds, from non-volatile to polar substances. teledynelabs.com
Table 2: Example SFC Parameters for Polar Analyte Separation
| Parameter | Condition | Source |
|---|---|---|
| Column | Waters 2-PIC (2-Picolylamine) SFC column | rsc.org |
| Mobile Phase | Isocratic elution with 30% Methanol in CO2 | rsc.org |
| Flow Rate | 1.5 mL/min | rsc.org |
| Temperature | 60 °C | rsc.org |
| Detection | UV at 210 nm | rsc.org |
Capillary Electrophoresis (CE) for Separation and Analysis
Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their electrophoretic mobility in an electric field. wikipedia.orgjove.com It is performed in a narrow capillary tube filled with an electrolyte solution. CE is known for its high separation power, short analysis times, and minimal sample and reagent consumption, making it an excellent alternative to chromatographic methods. mdpi.com
CE is particularly effective for separating small molecules. chromatographytoday.comnih.gov For a neutral compound like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, can be used. In MEKC, a surfactant is added to the buffer above its critical micelle concentration, creating pseudostationary phase micelles that can interact with neutral analytes to achieve separation. For chiral oxazolidinone structures, cyclodextrins can be added to the buffer as chiral selectors to resolve enantiomers. mdpi.com Detection is typically performed using on-column UV-Vis absorbance. wikipedia.org
Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a powerful detection technique like mass spectrometry, are indispensable for analyzing complex mixtures. researchgate.netsaspublishers.com
Gas Chromatography-Mass Spectrometry (GC-MS): Following the necessary derivatization to increase volatility, GC-MS provides both separation and structural identification. researchgate.net The mass spectrometer fragments the analyte molecules into a predictable pattern (mass spectrum), which serves as a chemical fingerprint for identification by comparison with spectral libraries. walshmedicalmedia.com This technique offers high sensitivity and specificity. shimadzu.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is arguably the most powerful technique for quantifying low levels of oxazolidinones in complex biological matrices. nih.gov LC separates the analyte from matrix components, and the tandem mass spectrometer provides exceptional selectivity and sensitivity. researchgate.netresearchgate.net The first mass spectrometer (MS1) isolates the parent ion of the target compound, which is then fragmented in a collision cell. The second mass spectrometer (MS2) then detects specific fragment ions, a process known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). This two-stage filtering process significantly reduces background noise and allows for very low detection limits. nih.gov
Table 3: Comparison of Hyphenated Techniques for this compound Analysis
| Technique | Separation Principle | Detection Principle | Key Advantage | Consideration | Source |
|---|---|---|---|---|---|
| GC-MS | Partitioning between gas mobile phase and liquid stationary phase | Electron ionization and mass-to-charge ratio analysis | High resolving power, definitive identification via spectral libraries | Requires derivatization for polar, non-volatile compounds | walshmedicalmedia.comresearchgate.net |
| LC-MS/MS | Partitioning between liquid mobile phase and solid stationary phase | Soft ionization (e.g., ESI) and tandem mass analysis (MRM) | High sensitivity and selectivity for complex matrices, no derivatization needed | Higher equipment cost, potential for matrix effects | researchgate.netnih.gov |
Development of Spectrophotometric and Electrochemical Assays for Specific Detection
While chromatographic methods are dominant, there is interest in developing simpler, more rapid assays for specific applications.
Spectrophotometric Assays: These methods are based on the absorption of ultraviolet or visible light by the analyte. A simple UV spectrophotometric method could be developed for quantifying this compound in pure form or in simple formulations by measuring its absorbance at the wavelength of maximum absorption (λmax), which is characteristic of the oxazolidinone structure. nih.gov
Electrochemical Assays: Electrochemical techniques, such as voltammetry, offer rapid, cost-effective, and highly sensitive detection. nih.gov For an electroactive compound, a method like differential pulse voltammetry (DPV) could be developed. This involves applying a potential ramp to an electrode (e.g., glassy carbon electrode) and measuring the resulting current, which is proportional to the analyte concentration. Such methods have been successfully developed for other oxazolidinone antibiotics. nih.gov These assays are particularly promising for applications where portability and speed are critical. tandfonline.com
Quality Control and Impurity Profiling in Chemical Synthesisnih.govgoogle.com
The robust quality control (QC) and comprehensive impurity profiling of this compound are paramount to ensure its suitability for subsequent applications, particularly in fields requiring high purity. The manufacturing process of this and structurally related oxazolidinone compounds must be meticulously monitored to control the formation of process-related impurities and degradation products. nih.govtandfonline.com The establishment of stringent specifications and the use of advanced analytical methodologies are critical for guaranteeing the identity, purity, and quality of the final product.
The quality control process encompasses the analysis of starting materials, in-process controls, and final product testing. Analytical techniques such as High-Performance Liquid Chromatography (HPLC), often coupled with UV-Vis or mass spectrometry (MS) detectors, are fundamental for the quantitative determination of this compound and the detection of impurities. mdpi.comresearchgate.net Thin-Layer Chromatography (TLC) can also be employed as a simpler, cost-effective method for monitoring reaction progress and detecting the presence of byproducts. cu.edu.eg
Impurity profiling is a critical aspect of quality control, involving the identification and quantification of all potential impurities. These can originate from starting materials, intermediates, byproducts formed during synthesis, or degradation of the final compound. For N-hydroxymethylated heterocycles, potential impurities could include unreacted starting materials, products of incomplete cyclization, or byproducts from side reactions involving the hydroxymethyl group. nih.gov
Detailed Research Findings:
While specific research detailing the impurity profile of this compound is not extensively published, inferences can be drawn from the synthesis and analysis of other oxazolidinone and oxazolidine-2,4-dione derivatives. nih.govorganic-chemistry.org For instance, in the synthesis of related oxazolidinones, impurities can arise from the reaction of isocyanates with epoxides, where side reactions can lead to the formation of various byproducts. nih.gov In the case of this compound, potential impurities could include the parent 2,4-oxazolidinedione (B1205460), formaldehyde (B43269) (or its polymeric forms), and products of self-condensation or reaction with other nucleophiles present in the reaction mixture.
The stability of the hydroxymethyl group is also a consideration, as it may be susceptible to oxidation or other transformations under certain reaction or storage conditions. nih.gov Stress testing under acidic, alkaline, and oxidative conditions, as is common practice in pharmaceutical quality control, can help to identify potential degradation products. cu.edu.eg
Advanced analytical techniques are crucial for a comprehensive impurity profile. HPLC methods, particularly those using mass spectrometric detection (LC-MS), are powerful tools for separating, identifying, and quantifying trace-level impurities. mdpi.com The development of a stability-indicating analytical method is essential to separate the main component from all potential impurities and degradation products. cu.edu.eg
Below are data tables outlining potential impurities in the synthesis of this compound and the analytical methods used for their detection.
Table 1: Potential Process-Related Impurities of this compound
| Impurity Name | Potential Origin |
| Oxazolidine-2,4-dione | Unreacted starting material or hydrolysis of the N-hydroxymethyl group. wikipedia.org |
| Formaldehyde/Paraformaldehyde | Unreacted starting material or decomposition product. |
| Bis(2,4-dioxooxazolidin-3-yl)methane | Dimerization byproduct from the reaction of this compound with itself. |
| Unidentified reaction byproducts | Side reactions during the cyclization or hydroxymethylation steps. researchgate.net |
Interactive Data Table 1: Potential Process-Related Impurities
Table 2: Analytical Methodologies for Quality Control
| Analytical Technique | Application |
| High-Performance Liquid Chromatography (HPLC) | Quantification of this compound and separation of impurities. mdpi.comresearchgate.net |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and quantification of trace-level impurities and degradation products. mdpi.com |
| Thin-Layer Chromatography (TLC) | In-process control, reaction monitoring, and qualitative impurity detection. cu.edu.eg |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the final product and any isolated impurities. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and confirmation of product structure. |
Interactive Data Table 2: Analytical Methodologies for Quality Control
Degradation and Stability Studies of 3 Hydroxymethyl Oxazolidine 2,4 Dione
Hydrolytic Stability Under Varying pH Conditions
The hydrolytic stability of the oxazolidine-2,4-dione ring system is significantly influenced by pH. While direct kinetic studies on 3-(Hydroxymethyl)oxazolidine-2,4-dione are not extensively documented in public literature, the behavior of related oxazolidinones and imides provides a strong indication of its stability profile. researchgate.netbme.hu
Generally, the oxazolidine-2,4-dione ring is susceptible to hydrolysis, particularly under alkaline conditions. The hydrolysis mechanism for N-substituted oxazolidinediones can be complex, and in some cases, the exact structures of the resulting degradation products have been a subject of debate. researchgate.net The reaction typically involves the nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons (C2 or C4) of the heterocyclic ring, leading to ring-opening.
The N-hydroxymethyl group (-CH₂OH) is not expected to significantly alter the fundamental susceptibility of the ring to base-catalyzed hydrolysis. However, the stability of the N-CH₂OH bond itself can be pH-dependent. Under strongly acidic or basic conditions, this group could potentially be cleaved.
Two convenient methods have been developed for the hydrolysis of 2-oxazolidinones to their corresponding vicinal amino alcohols. N-substituted oxazolidinones can be readily hydrolyzed using Dowex 1x8-100 resin, while N-unsubstituted versions are effectively hydrolyzed using polymer-supported ethylenediamine. researchgate.net
Table 9.1: Predicted Hydrolytic Stability of this compound
| pH Range | Condition | Predicted Stability | Probable Primary Degradation Pathway |
| 1-3 | Acidic | Moderate to Low | Acid-catalyzed ring opening |
| 4-6 | Weakly Acidic | High | Minimal degradation |
| 7 | Neutral | High | Slow hydrolysis |
| 8-10 | Weakly Basic | Moderate | Base-catalyzed hydrolysis (ring cleavage) |
| 11-14 | Strongly Basic | Low | Rapid base-catalyzed hydrolysis (ring cleavage) |
Thermal Degradation Pathways and Kinetic Analysis
Thermal stress can induce the decomposition of this compound. The presence of the N-hydroxymethyl group is a key factor in its thermal stability profile. Studies on other N-(hydroxymethyl)amides suggest that these compounds can be thermally labile. nih.gov A primary thermal degradation pathway for N-hydroxymethyl compounds is the retro-reaction of their formation, which would release formaldehyde (B43269) and the parent oxazolidine-2,4-dione. nih.govbohrium.com
Formaldehyde Release Mechanism:
N-C bond cleavage in the N-CH₂OH moiety.
Formation of an unstable intermediate followed by the elimination of formaldehyde.
Further heating could lead to the degradation of the remaining oxazolidine-2,4-dione ring. The thermal decomposition of the related compound hydroxylamine (B1172632) has been shown to be complex and potentially explosive under certain conditions, proceeding through multiple reaction steps. nih.govresearchgate.net While this compound is a different molecule, the inherent energy in strained ring systems and the presence of the reactive hydroxymethyl group suggest that its thermal decomposition should be handled with care.
Kinetic analysis of such a process would typically be performed using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine the onset temperature of decomposition, activation energy, and other kinetic parameters. nih.gov
Photochemical Degradation Mechanisms
Information regarding the specific photochemical degradation of this compound is scarce in the available scientific literature. However, general principles of photochemistry can be applied to predict potential reactions. Molecules containing carbonyl groups and heteroatoms, such as oxazolidine-2,4-diones, can absorb UV radiation. This absorption can excite the molecule to a higher energy state, making it susceptible to various degradation pathways.
Potential photochemical reactions could include:
Norrish Type I and Type II reactions: Cleavage of the bonds adjacent to the carbonyl groups.
Photoreduction: In the presence of a hydrogen donor, the carbonyl groups could be reduced.
Ring cleavage or rearrangement: The absorbed energy could be sufficient to break the heterocyclic ring.
Radical formation: Homolytic cleavage of the N-CH₂OH bond could generate radical species that would lead to a variety of degradation products.
Without experimental data, these pathways remain hypothetical for this specific compound.
Oxidative Stability and Formation of Degradants
The this compound molecule contains sites that are susceptible to oxidation. The hydroxymethyl group is a primary target for oxidation, which could be converted first to an aldehyde (N-formyl derivative) and then potentially to a carboxylic acid, or it could be cleaved off entirely.
Studies on the oxidative degradation of other oxazolidinone-based compounds have shown that the degradation rates and product distributions are highly dependent on pH, the presence of metal ions, and temperature. nih.gov The degradation is believed to proceed through a hydrogen abstraction (HAT) pathway. nih.gov For one oxazolidinone derivative, this led to two primary degradants. Under acidic conditions, one degradant was favored due to a resonance-stabilized intermediate, while under neutral and basic conditions, the two degradants were formed in equal amounts. nih.gov
Another relevant study on the electrochemical oxidation of 5-hydroxymethylfurfural (B1680220) demonstrates that the hydroxymethyl group is readily oxidized. acs.org This suggests that the N-hydroxymethyl group in this compound would also be a likely site of oxidative attack.
Table 9.2: Potential Oxidative Degradants of this compound
| Degradant Name | Chemical Structure | Formation Pathway |
| 3-Formyloxazolidine-2,4-dione | O=C1OC(=O)N1C(=O)H | Oxidation of the hydroxymethyl group |
| Oxazolidine-2,4-dione | O=C1OC(=O)N1H | Oxidative cleavage of the N-C bond |
| Formaldehyde | CH₂O | Oxidative cleavage of the N-C bond |
Mechanistic Studies of Degradation Products and Their Identification
The identification of degradation products is crucial for understanding the mechanistic pathways of decomposition. For this compound, degradation can be initiated at either the oxazolidine-2,4-dione ring or the N-hydroxymethyl substituent.
Studies on the metabolism of N-methylbenzamides provide a valuable model for the degradation of the N-hydroxymethyl group. nih.gov In these studies, N-methyl compounds are converted to N-(hydroxymethyl) intermediates. While N-(hydroxymethyl)benzamide was found to be relatively stable, the related N-(hydroxymethyl)-N-methylbenzamide was less stable and degraded to produce formaldehyde. nih.govbohrium.com This suggests a key degradation pathway for this compound could be the loss of formaldehyde to yield the parent oxazolidine-2,4-dione. Further degradation of this product could then occur. The formation of N-formylbenzamide was also identified as a metabolite of N-methylbenzamide, indicating that oxidation of the hydroxymethyl group to a formyl group is a plausible step. nih.gov
Hydrolysis of the ring, as discussed in section 9.1, represents another major mechanistic pathway. The alkaline hydrolysis of imides is understood to proceed via nucleophilic attack on a carbonyl carbon, leading to a ring-opened amide intermediate. bme.hu For this compound, this would result in a carbamic acid derivative which would be unstable and likely decompose further.
Conclusion and Future Research Directions in 3 Hydroxymethyl Oxazolidine 2,4 Dione Chemistry
Summary of Key Research Findings and Contributions
Research into the chemistry of 3-(hydroxymethyl)oxazolidine-2,4-dione and its parent ring system, oxazolidine-2,4-dione, has established a foundational understanding of its synthesis and reactivity. A significant contribution in this area is the development of synthetic routes to related structures, such as O-protected 3-hydroxyoxazolidin-2,4-diones. These compounds have been synthesized through a one-pot reaction involving the treatment of cyanohydrins with 1,1'-carbonyldiimidazole (B1668759) and O-protected hydroxylamines, followed by acidic hydrolysis. rsc.orgresearchgate.net This methodology provides access to precursors for other valuable chemical entities.
The primary utility highlighted in the literature for these O-protected derivatives is their role as precursors to α-hydroxyhydroxamic acids. rsc.org This transformation is achieved through a decarbonylation reaction catalyzed by bases like sodium methoxide (B1231860) or lithium hydroxide (B78521), affording the desired products in excellent yields. rsc.org This particular reaction underscores the synthetic potential of the oxazolidine-2,4-dione core as a latent carbonyl group.
While direct research on this compound is not extensively detailed in the provided results, the broader class of oxazolidinones, which includes this compound, is recognized for its importance. Oxazolidinones are considered valuable heterocyclic building blocks in organic synthesis and are used in the development of chiral auxiliaries. nih.govresearchgate.net The general condensation reaction between a β-amino alcohol and a carbonyl compound is a key method for forming the oxazolidine (B1195125) ring, often proceeding through hemiaminal and iminium ion intermediates. nih.govresearchgate.net The hydroxymethyl substituent on the nitrogen of the dione (B5365651) ring in the title compound presents a unique functional handle compared to the more commonly studied C5-substituted oxazolidinones.
Interactive Table 1: Key Research Findings
| Research Area | Key Finding | Significance | Reference(s) |
|---|---|---|---|
| Synthesis | One-pot synthesis of O-protected 3-hydroxyoxazolidin-2,4-diones from cyanohydrins. | Provides an efficient route to precursors of α-hydroxyhydroxamic acids. | rsc.org, researchgate.net |
| Reactivity | Base-catalyzed decarbonylation of O-protected 3-hydroxyoxazolidin-2,4-diones. | Establishes a method for converting the heterocyclic core into valuable functional groups. | rsc.org |
| Building Block | Classified as a material building block for polymer science. | Indicates potential for use as a monomer in the synthesis of novel polymers. | bldpharm.com |
| General Class | Oxazolidines are formed via condensation of β-amino alcohols and aldehydes. | Provides fundamental mechanistic insight into the formation of the core heterocyclic structure. | nih.gov, researchgate.net |
Unexplored Reactivity and Synthetic Opportunities
The established reactivity of the this compound scaffold is primarily centered on the chemistry of the N-hydroxy group (in its protected form) and the dione ring. However, significant opportunities for exploring novel reactivity remain.
The hydroxymethyl group (-CH₂OH) itself is a key site for synthetic elaboration that has not been fully investigated. This primary alcohol functionality could undergo a wide range of transformations, including:
Esterification and Etherification: To introduce a variety of functional groups, altering the compound's solubility and reactivity, or to attach it to a solid support for combinatorial synthesis.
Oxidation: To form the corresponding N-formyl or N-carboxylic acid derivatives, which would be novel and potentially reactive intermediates.
Halogenation: Conversion of the hydroxyl group to a halide would create an electrophilic center (e.g., a chloromethyl group), enabling nucleophilic substitution reactions to build more complex molecular architectures.
The oxazolidine-2,4-dione ring also presents avenues for unexplored reactions. While decarbonylation is known for related systems, rsc.org other ring-opening or ring-transformation reactions could be pursued. For instance, selective reactions at one of the two carbonyl groups could lead to functionalized oxazolidin-2-one derivatives. Drawing parallels with the well-studied thiazolidine-2,4-dione chemistry, Knoevenagel condensation at the C5 position with aldehydes could be a viable, yet unexplored, synthetic route for this specific compound. nih.gov
Furthermore, the synthesis of chiral versions of this compound remains a significant opportunity. The development of asymmetric synthetic methods would be highly valuable, given the importance of chirality in many applications of heterocyclic compounds. researchgate.net
Interactive Table 2: Potential Synthetic Transformations
| Reagent/Reaction Type | Target Site | Potential Product | Synthetic Utility |
|---|---|---|---|
| Acyl Halides / Carboxylic Acids | Hydroxymethyl Group | N-acyloxymethyl derivatives | Prodrug design, functional group modification |
| Alkyl Halides (Williamson Ether Synthesis) | Hydroxymethyl Group | N-alkoxymethyl ethers | Altering physical properties, linking to other molecules |
| Oxidizing Agents (e.g., PCC, DMP) | Hydroxymethyl Group | N-formyloxazolidine-2,4-dione | Access to a new class of reactive intermediates |
| Halogenating Agents (e.g., SOCl₂) | Hydroxymethyl Group | 3-(Chloromethyl)oxazolidine-2,4-dione | Precursor for nucleophilic substitution reactions |
Potential for Novel Material Science Applications
The classification of this compound as a "Material Building Block" suggests its potential as a monomer for polymerization. bldpharm.com The bifunctional nature of the molecule—containing a reactive hydroxyl group and a heterocyclic ring system—opens up possibilities for creating novel polymers with unique properties.
One of the most direct applications would be in the synthesis of polyesters and polyurethanes . The hydroxymethyl group can react with dicarboxylic acids (or their derivatives) or diisocyanates, respectively, to form the corresponding polymer chains. The oxazolidine-2,4-dione ring would be a recurring pendant group along the polymer backbone, potentially imparting specific characteristics such as:
Increased Polarity and Hydrogen Bonding: The two carbonyl groups in the ring could enhance intermolecular interactions, potentially leading to materials with higher glass transition temperatures and specific solubility profiles.
Thermal Degradability: The heterocyclic ring might offer a point of controlled degradation, making the resulting polymers potentially useful as biodegradable or thermally cleavable materials.
Post-Polymerization Modification: The dione ring itself could be a site for further chemical reactions after the polymer has been formed, allowing for the tuning of material properties.
Additionally, ring-opening polymerization (ROP) could be another avenue for creating new materials. While less common for this specific ring system, investigating conditions that could induce the opening of the oxazolidinedione ring to form polyamides or other structures would be a novel research direction. The presence of the hydroxymethyl group could also allow for the creation of cross-linked polymer networks, leading to the development of thermosets, hydrogels, or specialty resins.
Interactive Table 3: Potential Polymer Applications
| Polymer Type | Monomer Functionality Used | Potential Polymer Backbone | Key Feature from Pendant Group |
|---|---|---|---|
| Polyester | Hydroxymethyl group (with diacids) | Ester linkages | High polarity, hydrogen bonding |
| Polyurethane | Hydroxymethyl group (with diisocyanates) | Urethane linkages | Enhanced thermal stability, specific adhesion |
| Polycarbonate | Hydroxymethyl group (with phosgene (B1210022)/analogs) | Carbonate linkages | Optical properties, toughness |
| Cross-linked Network | Hydroxymethyl group and/or ring | Various (e.g., ester, urethane) | Thermoset properties, chemical resistance |
Integration with Emerging Chemical Technologies (e.g., AI-driven synthesis, biocatalysis)
The advancement of this compound chemistry can be significantly accelerated by integrating emerging technologies.
Optimize Synthesis Pathways: AI algorithms can analyze vast datasets of chemical reactions to predict the optimal conditions (catalyst, solvent, temperature) for synthesizing this compound and its derivatives, aiming to improve yield and reduce waste. preprints.orgresearchgate.net
Predict Reactivity and Properties: Machine learning models could predict the outcome of unexplored reactions or forecast the physical and chemical properties of novel polymers derived from this monomer, guiding experimental efforts toward the most promising targets.
De Novo Design: Generative AI models could design new derivatives of this compound with desired properties for specific applications in materials science or as synthetic intermediates. Recent developments have shown AI's ability to rapidly design and synthesize novel molecules. researchgate.net
Biocatalysis: The use of enzymes for chemical transformations offers high selectivity and mild reaction conditions. For this compound, biocatalysis presents several opportunities:
Asymmetric Synthesis: Enzymes, such as lipases or hydrolases, could be employed for the kinetic resolution of a racemic mixture of a precursor, or for the enantioselective synthesis of the chiral compound, providing access to enantiomerically pure forms which are often crucial for biological applications.
Selective Functionalization: Biocatalysts could offer a way to selectively modify the hydroxymethyl group in the presence of the dione ring, or vice-versa, avoiding the need for complex protecting group strategies.
Green Chemistry: Employing enzymes aligns with the principles of green chemistry by reducing the reliance on harsh reagents and organic solvents.
Remaining Challenges and Outlook for Fundamental Chemical Investigations
Despite its potential, the chemistry of this compound remains largely in its infancy, and several fundamental challenges must be addressed to unlock its full utility.
Key Challenges:
Comprehensive Reactivity Profiling: A systematic investigation of the reactivity of both the hydroxymethyl group and the dione ring is necessary. Understanding the interplay and selective reactivity of these two functional moieties is crucial for its use as a versatile building block.
Stereocontrolled Synthesis: The development of robust and scalable methods for the asymmetric synthesis of this compound is a major hurdle. Access to enantiopure forms is essential for many advanced applications, including as chiral auxiliaries or in biologically active molecules.
Polymerization Studies: While its potential as a monomer is recognized, bldpharm.com detailed studies on its polymerization behavior are lacking. Research is needed to determine its reactivity ratios, the properties of the resulting polymers, and the potential for controlled polymerization techniques.
Characterization of Derivatives: As new synthetic routes are explored, the full spectroscopic and crystallographic characterization of the resulting derivatives will be essential to build a reliable database for this class of compounds.
Outlook: The future of this compound chemistry is promising. It stands at the intersection of heterocyclic chemistry, polymer science, and emerging synthetic technologies. As a functionalized building block, it holds the potential for the creation of novel materials with tailored properties. Fundamental investigations into its reactivity and stereoselective synthesis, aided by computational and AI-driven tools, will be the key to realizing this potential. The knowledge gained will not only expand the chemical space around the oxazolidinedione core but also contribute to the broader fields of synthetic methodology and material science.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(Hydroxymethyl)oxazolidine-2,4-dione, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclization reactions of hydroxymethyl precursors with carbonyldiimidazole or similar coupling agents. Solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) significantly affect reaction kinetics and purity. For example, oxazolidine-dione derivatives often require anhydrous conditions to avoid hydrolysis of intermediates . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended to isolate the compound in >90% purity .
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies should employ accelerated degradation protocols:
- pH stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, monitoring degradation via HPLC-UV (λ = 210–230 nm) .
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures and TGA for mass loss profiles. Oxazolidine-diones generally degrade above 150°C .
Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer : Combine:
- ¹H/¹³C NMR : Key signals include the oxazolidine-dione carbonyl (δ ~170–175 ppm in ¹³C) and hydroxymethyl protons (δ ~3.5–4.0 ppm in ¹H) .
- FT-IR : Confirm C=O stretches (~1770 cm⁻¹) and O-H bonds (~3400 cm⁻¹) .
- Mass spectrometry (HRMS) : Look for [M+H]⁺ or [M–H]⁻ ions matching the molecular formula (C₄H₅NO₄) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic or electrophilic environments?
- Methodological Answer : Use density functional theory (DFT) to calculate:
- Electrophilicity index (ω) : Predicts susceptibility to nucleophilic attack at the carbonyl groups.
- Fukui functions : Identifies reactive sites (e.g., the hydroxymethyl group’s oxygen) .
- Solvent effects : COSMO-RS simulations in water or organic solvents refine reaction pathway predictions .
Q. What strategies resolve contradictory data on the biological activity of oxazolidine-dione derivatives?
- Methodological Answer :
- Dose-response normalization : Standardize assays (e.g., IC₅₀ comparisons) across cell lines (HEK293 vs. HeLa) to control for variability .
- Metabolite profiling : Use LC-MS to identify degradation products that may confound activity results (e.g., hydrolyzed dione rings) .
- Target validation : Employ CRISPR knockouts or siRNA silencing to confirm specificity for suspected targets (e.g., kinases or proteases) .
Q. How can factorial design optimize the synthesis of this compound derivatives for enhanced bioactivity?
- Methodological Answer : Apply a 2³ factorial design to test variables:
- Factors : Catalyst loading (0.1–1.0 mol%), temperature (50–90°C), solvent polarity (DMF vs. acetonitrile).
- Responses : Yield, purity, and in vitro inhibitory activity (e.g., against bacterial enzymes) .
- Analysis : Use ANOVA to identify significant interactions (e.g., high catalyst + polar solvents improve regioselectivity) .
Data Contradiction Analysis
Q. Why do solubility studies of this compound report discrepancies in polar vs. nonpolar solvents?
- Methodological Answer : Discrepancies arise from:
- Crystallinity : Amorphous vs. crystalline forms (confirmed via XRD) exhibit differing solubilities. Use slurry experiments to identify stable polymorphs .
- Hydration state : Thermogravimetric analysis (TGA) detects bound water, which alters solubility in DMSO or methanol .
Methodological Recommendations
- Synthetic Optimization : Prioritize green chemistry principles (e.g., microwave-assisted synthesis) to reduce reaction times and improve atom economy .
- Data Reproducibility : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) using electronic lab notebooks and spectral databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
